cyclohexa-1,5-dien-1-ylbenzene
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Overview
Description
cyclohexa-1,5-dien-1-ylbenzene: is an organic compound with the molecular formula C12H12 It is characterized by its unique structure, which includes a benzene ring fused with a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexa-1,5-dien-1-ylbenzene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring fused to the benzene ring. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale Diels-Alder reactions. The process is optimized to ensure high yields and purity of the final product. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: cyclohexa-1,5-dien-1-ylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Products may include quinones and other oxygenated derivatives.
Reduction: The major products are more saturated hydrocarbons.
Substitution: Substituted benzene derivatives are formed, such as bromobenzene and nitrobenzene.
Scientific Research Applications
cyclohexa-1,5-dien-1-ylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies explore its interactions with biological molecules and potential biological activity.
Medicine: Research investigates its potential as a pharmacophore in drug design.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexa-1,5-dien-1-ylbenzene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In substitution reactions, the benzene ring’s aromaticity facilitates the attack of electrophiles, resulting in the substitution of hydrogen atoms.
Comparison with Similar Compounds
Benzene: A simpler aromatic compound with a single benzene ring.
Cyclohexadiene: A non-aromatic compound with a cyclohexadiene ring.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: cyclohexa-1,5-dien-1-ylbenzene is unique due to its fused ring structure, which imparts distinct chemical properties compared to simpler aromatic compounds like benzene and non-aromatic compounds like cyclohexadiene
Properties
CAS No. |
15619-34-8 |
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Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
cyclohexa-1,5-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
InChI Key |
MCHJEWAZSNQQMN-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
C1CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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